9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Übersicht

Beschreibung

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is an important synthetic precursor of the carbazole nucleus . Carbazole alkaloids, which include this compound, possess interesting biological properties such as antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities . It is also a carbazole derivative with antimycobacterial activity .

Molecular Structure Analysis

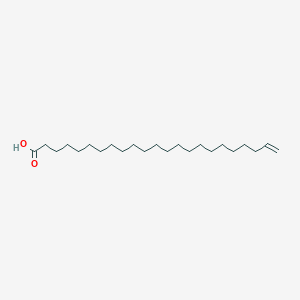

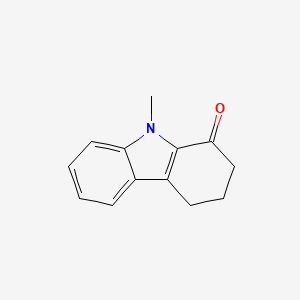

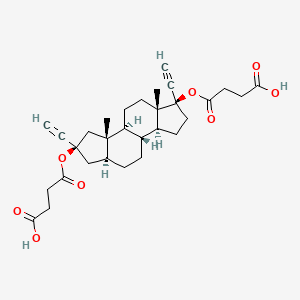

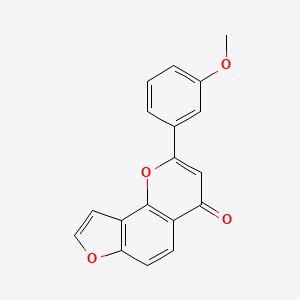

The molecular structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is available in various databases . The compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol .Physical And Chemical Properties Analysis

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a solid compound . It has a molecular weight of 199.25 g/mol and a molecular formula of C13H13NO . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: serves as a versatile building block in organic synthesis . Its carbazole nucleus is a crucial scaffold in many natural products and pharmaceuticals. Researchers utilize this compound to synthesize complex molecules that exhibit a range of biological activities, including antitumor , psychotropic , and anti-inflammatory properties .

Photophysical Research

This compound is used in the study of photophysics due to its interesting fluorescence properties. It’s a precursor for designing new fluorophores that are sensitive to solvent polarity and can be used in the development of advanced materials for electronic and photonic applications .

Chemical Biology

In chemical biology, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives are used as fluorescent probes. These probes are essential for studying biological systems as they can act as biomolecular labels, enzyme substrates, environmental indicators, and cellular staining agents .

Material Science

The compound’s derivatives show high photoluminescence efficiencies, making them suitable for creating optoelectronic materials. These materials have applications in OLEDs (Organic Light Emitting Diodes), solar cells, and other devices that require materials with tunable optoelectronic properties .

Hydrogen Bonding Studies

Researchers use this compound to understand hydrogen bonding interactions in different solvents. It helps in elucidating the role of intermolecular forces in determining the properties of molecular systems, which is fundamental in the design of new chemical entities .

Electron Transfer Studies

The compound is also instrumental in studying photoinduced electron transfer mechanisms. This is particularly important in the field of photochemistry, where understanding electron transfer can lead to advancements in solar energy conversion and storage .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as carbazoles . Carbazoles are often involved in interactions with various biological targets, including enzymes and receptors, due to their unique structural features.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .

Biochemical Pathways

Carbazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Carbazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

9-methyl-3,4-dihydro-2H-carbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFSAVURETUQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297275 | |

| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1485-19-4 | |

| Record name | 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115038 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1485-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What synthetic applications have been explored for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?

A1: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a valuable building block in synthesizing diverse tetracyclic lactam compounds. [] Researchers achieved this by utilizing a sequence involving α-substitutions, Grignard reactions, and a key step: intramolecular Ritter reactions with 2-(2-cyanoethyl) derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. [] This synthetic strategy highlights the versatility of this compound in constructing more complex molecular structures.

Q2: How does the structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one relate to its photophysical properties in solution?

A2: While the provided abstracts don't offer specific structural modifications, they highlight that derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit sensitivity to hydrogen bonding in solution, which directly influences their photophysical behavior. [, ] This suggests that structural modifications to the parent compound can be used to tune its photophysical properties for potential applications in areas like fluorescent probes or sensors. Further research exploring the specific structural changes and their impact on photophysical properties would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)

![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)

![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)